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Compound of Interest

Compound Name: Sec-butylamine

Cat. No.: B7767611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for sec-
butylamine (butan-2-amine), a primary aliphatic amine with the chemical formula C₄H₁₁N. This

document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a valuable resource for the structural elucidation and

characterization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of sec-Butylamine
Proton NMR (¹H NMR) spectroscopy of sec-butylamine reveals five distinct proton

environments. The chemical shifts are influenced by the electronegativity of the adjacent

nitrogen atom and the alkyl chain structure.

Table 1: ¹H NMR Spectroscopic Data for sec-Butylamine
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a ~2.75 Sextet 1H CH-NH₂

b ~1.45 Multiplet 2H CH₂

c ~1.10 Doublet 3H
CH₃ (adjacent to

CH)

d ~0.90 Triplet 3H CH₃ (terminal)

e ~1.2 (broad) Singlet 2H NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. The NH₂ signal is often broad and may not show clear coupling.

¹³C NMR Spectroscopy of sec-Butylamine
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in sec-
butylamine. Due to the molecule's asymmetry, all four carbon atoms are chemically non-

equivalent and thus produce four distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for sec-Butylamine

Signal Chemical Shift (ppm) Assignment

1 ~49-51 CH-NH₂

2 ~30-32 CH₂

3 ~22-24 CH₃ (adjacent to CH)

4 ~10-12 CH₃ (terminal)

Note: Chemical shifts are approximate and referenced to a standard (e.g., TMS).

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of sec-butylamine is as follows:
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Sample Preparation: Dissolve approximately 10-20 mg of sec-butylamine in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of

a small amount of an internal standard, such as tetramethylsilane (TMS), allows for accurate

chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal

signal resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to

achieve an adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each carbon. A wider spectral width

(e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good

quality spectrum.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. As a primary amine, sec-butylamine exhibits

characteristic N-H stretching and bending vibrations.[1][2]

Table 3: Key IR Absorption Bands for sec-Butylamine
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3370 and ~3290 Medium

Asymmetric and

Symmetric N-H

Stretch

Primary Amine (R-

NH₂)

~2960-2850 Strong C-H Stretch Alkyl (C-H)

~1600 Medium N-H Bend (Scissoring)
Primary Amine (R-

NH₂)

~1460 Medium C-H Bend Alkyl (CH₂, CH₃)

~1130 Medium C-N Stretch Aliphatic Amine

Experimental Protocol for FT-IR Spectroscopy
The IR spectrum of liquid sec-butylamine can be obtained using the following methods:

Neat Sample (Thin Film):

Place a small drop of sec-butylamine directly onto one face of a salt plate (e.g., NaCl or

KBr).

Gently place a second salt plate on top to create a thin liquid film between the plates.

Mount the plates in the sample holder of the FT-IR spectrometer.

Attenuated Total Reflectance (ATR):

Place a drop of sec-butylamine directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).
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Place the prepared sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum. The typical

spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrum of sec-Butylamine
The mass spectrum of sec-butylamine is characterized by a molecular ion peak and several

fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen

atoms will have an odd nominal molecular weight. The molecular weight of sec-butylamine is

73.14 g/mol , consistent with the presence of one nitrogen atom.[3]

The fragmentation of sec-butylamine is dominated by α-cleavage, the breaking of the C-C

bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-

stabilized iminium cation.

Table 4: Major Fragments in the Mass Spectrum of sec-Butylamine

m/z Relative Intensity (%) Proposed Fragment

73 ~5 [C₄H₁₁N]⁺ (Molecular Ion)

58 ~12 [M - CH₃]⁺

44 100 [CH₃CH=NH₂]⁺ (Base Peak)

30 ~5-10 [CH₂=NH₂]⁺

Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an electron ionization (EI) mass spectrum of sec-butylamine is

as follows:
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Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The molecular ions are high-energy species and often undergo

fragmentation to produce smaller, more stable ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, and the data is plotted as a mass

spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like

sec-butylamine and the relationship between the molecular structure and the resulting

spectroscopic data.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Correlation of Structure and Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

